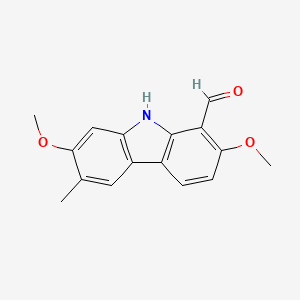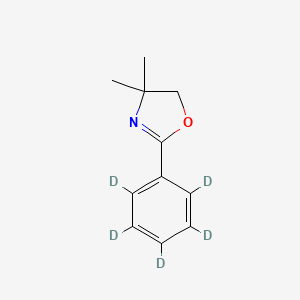
2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole
Descripción general
Descripción
“2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole” is a biochemical compound used for proteomics research . It has a molecular formula of C11H8D5NO and a molecular weight of 180.26 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H8D5NO . This indicates that the molecule consists of 11 carbon atoms, 8 hydrogen atoms, 5 deuterium atoms (an isotope of hydrogen), 1 nitrogen atom, and 1 oxygen atom.Physical and Chemical Properties Analysis
“this compound” appears as an oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol . It should be stored at -20° C .Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole and its derivatives have been instrumental in Alzheimer's disease research. Notably, certain radioligands, including derivatives similar in structure to this compound, have been used in PET amyloid imaging. This imaging technique is pivotal for understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain. It enables early detection of Alzheimer's disease and is vital in evaluating new antiamyloid therapies (Nordberg, 2007).
Heterocyclic Compound Synthesis and Biological Activity
The triazole family, which includes structures similar to this compound, is recognized for its diverse biological activities, making it an important class of heterocyclic compounds. These compounds exhibit a broad range of activities including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The development of new triazole derivatives is continuous, with a focus on addressing challenges related to green chemistry, energy saving, and sustainability. Additionally, these compounds are being explored as prototypes for combating bacteria that show increased resistance and for treating neglected diseases (Ferreira et al., 2013).
Bioaccumulation Studies
Compounds structurally similar to this compound, such as Decamethylpentacyclosiloxane (D5), have been subject to extensive bioaccumulation assessments. Studies indicate that D5 exhibits depuration rates in fish and mammals that exceed those of extremely hydrophobic, nonbiotransformable substances. This research is crucial for understanding the environmental impact and regulatory assessment of such compounds (Gobas et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4,4-dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNSMKDDFAUGFT-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(CO2)(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662167 | |
| Record name | 4,4-Dimethyl-2-(~2~H_5_)phenyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639516-58-8 | |
| Record name | 4,4-Dimethyl-2-(~2~H_5_)phenyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


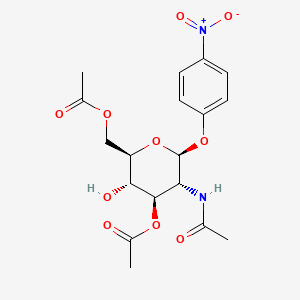
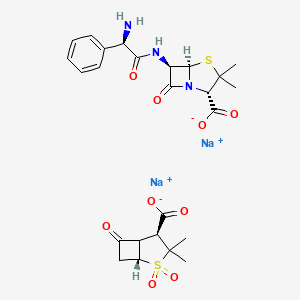
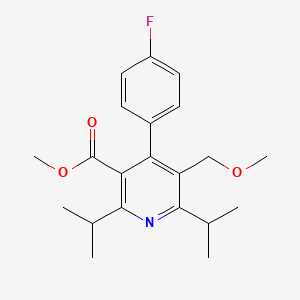
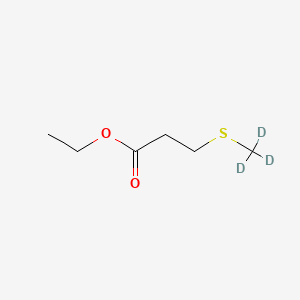
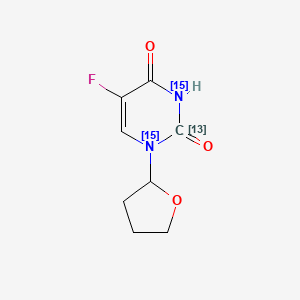
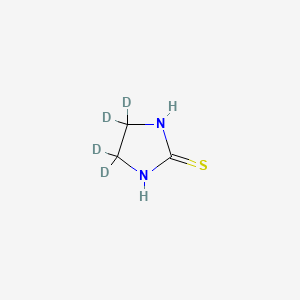
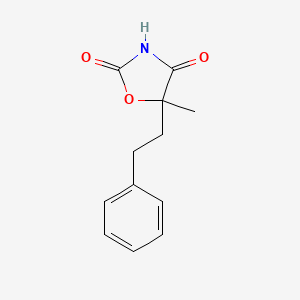
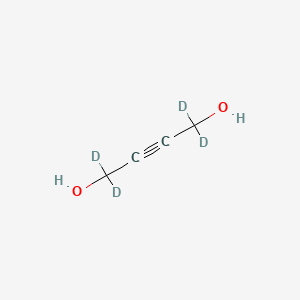

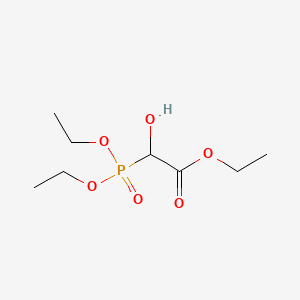
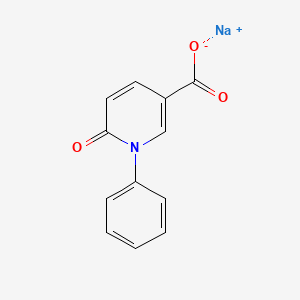
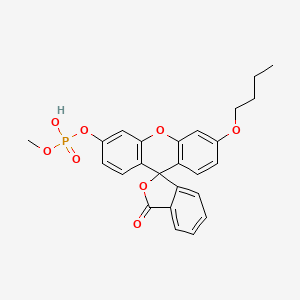
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-in](/img/structure/B562093.png)
